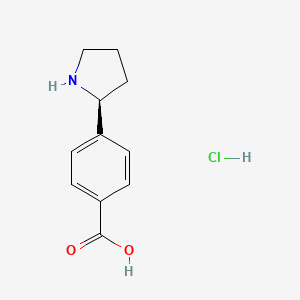

(S)-4-(Pyrrolidin-2-yl)benzoic acid hydrochloride

Description

Contextualizing Chiral Pyrrolidine (B122466) Scaffolds in Modern Organic Synthesis

Chiral pyrrolidine scaffolds are ubiquitous and indispensable structural motifs in contemporary organic chemistry. mdpi.com Their significance stems from their prevalence in a vast array of biologically active natural products, including many alkaloids, and their role as foundational building blocks for the synthesis of pharmaceuticals. unibo.itnih.gov The pyrrolidine nucleus is one of the most favored scaffolds in drug design, appearing in numerous drugs approved by the U.S. Food and Drug Administration (FDA). nih.gov

The value of the pyrrolidine ring is amplified by its stereochemical complexity. With the potential for up to four stereogenic centers, it allows for a high degree of three-dimensional diversity, which is crucial for specific molecular recognition in biological systems. nih.gov This structural rigidity and defined stereochemistry make pyrrolidine derivatives, such as the non-essential amino acid L-proline, highly effective chiral controllers and catalysts in asymmetric synthesis. mdpi.comnih.gov

In the realm of catalysis, the pyrrolidine framework is a privileged scaffold. Its secondary amine is capable of forming nucleophilic enamines or electrophilic iminium ions with carbonyl compounds, providing a key activation mode in many organocatalytic reactions. mdpi.comunibo.it This versatility has led to the development of a multitude of pyrrolidine-based organocatalysts, ligands for transition metals, and chiral auxiliaries, solidifying their central role in the construction of complex molecular architectures. mdpi.comnih.gov The huge interest in this structural motif has spurred great efforts in developing novel and efficient synthetic strategies for the asymmetric construction of substituted chiral pyrrolidines. mdpi.comacs.org

The Role of Carboxylic Acid Functionalized Pyrrolidines as Chiral Catalysts

The functionalization of the chiral pyrrolidine scaffold with a carboxylic acid group creates a powerful class of bifunctional organocatalysts. The natural amino acid L-proline is the archetypal example, and its catalytic prowess has inspired the design of countless derivatives, including (S)-4-(Pyrrolidin-2-yl)benzoic acid hydrochloride. unibo.it

The catalytic mechanism of these compounds relies on the synergistic action of two key functional groups:

The Secondary Amine: Located within the rigid pyrrolidine ring, the secondary amine reacts with carbonyl compounds (aldehydes or ketones) to form a transient, covalently bound enamine or iminium ion intermediate. This is the primary mode of substrate activation. unibo.itmdpi.com

The Carboxylic Acid: This group acts as an intramolecular Brønsted acid. Through hydrogen bonding, it can coordinate with the electrophile (the second reactant), holding it in a specific orientation relative to the nucleophilic enamine. mdpi.comunibo.it This organized transition state assembly is crucial for directing the stereochemical outcome of the reaction, leading to high levels of enantioselectivity. unibo.it

This dual activation model, where the amine activates one substrate while the carboxylic acid directs the other, is a hallmark of proline catalysis and its derivatives. unibo.it While proline itself is a groundbreaking catalyst, its application can be limited by low solubility in organic solvents and sometimes moderate enantioselectivities. unibo.it This has driven researchers to design structurally modified catalysts, like those with appended aromatic carboxylic acids, to enhance solubility, fine-tune acidity, and create more defined catalytic pockets to improve stereocontrol in a wider range of asymmetric transformations. mdpi.comrsc.org For instance, studies on peptide-like catalysts have shown that a free carboxylic acid is often crucial for achieving the best results in reactions involving various aldehydes and ketones. mdpi.com

Evolution of Organocatalysis and Brønsted Acid Catalysis Paradigms

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has evolved into a third pillar of catalysis, alongside metal and enzyme catalysis. While early examples date back over a century, such as the 1912 use of cinchona alkaloids for asymmetric HCN addition to aldehydes, the field remained largely dormant for decades. mdpi.com

A renaissance began with the rediscovery of the catalytic potential of the amino acid L-proline. The Hajos–Parrish–Eder–Sauer–Wiechert reaction, first reported in the 1970s, utilized proline for an asymmetric intramolecular aldol (B89426) reaction, but its significance was not fully appreciated at the time. unibo.itmdpi.com The birth of modern organocatalysis is widely attributed to the seminal, independent reports in 2000 by Benjamin List and Carlos F. Barbas III on intermolecular aldol reactions, and by David MacMillan on asymmetric Diels-Alder reactions using imidazolidinone catalysts. unibo.it These reports sparked an explosion of research, leading to the development of a vast toolkit of organocatalysts that operate via various activation modes.

Within this evolution, Brønsted acid catalysis has emerged as a powerful strategy. A Brønsted acid is a species that can donate a proton (H+). In asymmetric catalysis, a chiral Brønsted acid can donate a proton to a substrate, creating a chiral environment that influences the stereochemical outcome of a reaction. mdpi.comnih.gov The carboxylic acid moiety in proline and its derivatives functions as such a catalyst. unibo.it The paradigm shifted significantly with the development of stronger, non-amino-acid-based chiral Brønsted acids. In 2004, the groups of Akiyama and Terada independently reported the use of chiral BINOL-derived phosphoric acids as highly effective catalysts for Mannich-type reactions. nih.gov This innovation expanded the scope of Brønsted acid catalysis beyond what was achievable with carboxylic acids, enabling the activation of less reactive substrates. Further developments, such as N-triflyl phosphoramides, introduced even stronger Brønsted acids capable of activating simple carbonyl compounds. nih.gov

| Catalysis Paradigm | Key Features | Seminal Developments |

| Early Organocatalysis | Use of natural products (e.g., alkaloids) in stoichiometric or catalytic amounts. | Bredig and Fiske's use of cinchona alkaloids (1912). mdpi.com |

| Modern Organocatalysis | Re-emergence focusing on amino acids and designed small molecules; enamine/iminium ion activation. | Hajos-Parrish-Eder-Sauer-Wiechert reaction (1970s); List/Barbas and MacMillan papers (2000). unibo.itmdpi.com |

| Chiral Brønsted Acid Catalysis | Use of a chiral proton source to control stereochemistry, often through hydrogen bonding. | Proline's carboxylic acid functionality in aldol reactions. unibo.it |

| Advanced Brønsted Acid Catalysis | Development of highly acidic and sterically demanding catalysts for broader substrate scope. | Akiyama and Terada's BINOL-derived phosphoric acids (2004). nih.gov |

Academic Research Trends in Chiral Amino Acid-Derived Catalysts

Research in the field of chiral amino acid-derived catalysts remains a vibrant and rapidly advancing area of organic synthesis. The trend has moved from using natural amino acids directly to creating sophisticated, highly tailored catalysts where the amino acid serves as a versatile and readily available chiral scaffold.

Current research focuses on several key areas:

Multifunctional and Bifunctional Catalysts: A dominant trend is the design of catalysts that incorporate multiple functional groups to achieve higher efficiency and selectivity. This often involves combining the amine functionality of the amino acid with other catalytic motifs like thioureas, squaramides, or phosphonic acids, which act as hydrogen-bond donors to organize the transition state. mdpi.comresearchgate.net The aim is to create catalysts that can perform cooperative catalysis, mimicking the efficiency of enzymes.

Peptidic Catalysts: Short peptides incorporating a proline or other amino acid residue are being explored to create more defined and enzyme-like catalytic pockets. The additional amino acid units can introduce supplementary stereocenters and hydrogen-bonding sites, which can synergistically enhance stereocontrol. mdpi.comnih.gov

Ionic and Phase-Transfer Catalysis: A newer trend involves designing amino acid-derived catalysts with ionic groups. For example, amino acid-functionalized phosphine (B1218219) ligands have been developed that use electrostatic interactions to achieve long-range stereocontrol in cross-coupling reactions, a significant challenge in catalysis. nih.govacs.org

Application in Novel Reactions: Researchers are continuously expanding the scope of reactions that can be catalyzed by amino acid derivatives. While classic applications include aldol and Michael reactions, current efforts focus on more complex transformations, including cascade reactions, desymmetrization of prochiral molecules, and enantioselective C-H functionalization. acs.orgfrontiersin.org

These trends highlight a move towards greater complexity and control, aiming to develop catalysts that are not only highly selective but also robust, efficient at low loadings, and capable of promoting previously challenging chemical transformations.

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-[(2S)-pyrrolidin-2-yl]benzoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2.ClH/c13-11(14)9-5-3-8(4-6-9)10-2-1-7-12-10;/h3-6,10,12H,1-2,7H2,(H,13,14);1H/t10-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZPDODVKXJRKDO-PPHPATTJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CC=C(C=C2)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)C2=CC=C(C=C2)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for S 4 Pyrrolidin 2 Yl Benzoic Acid Hydrochloride and Derivatives

Enantioselective Routes to Chiral Pyrrolidine (B122466) Carboxylic Acids

The construction of the chiral pyrrolidine ring with precise control over its stereochemistry is paramount. Several key strategies have been developed to achieve high enantiopurity in the synthesis of pyrrolidine carboxylic acids and their precursors.

Chiral auxiliaries are powerful tools for inducing stereoselectivity in the formation of pyrrolidine rings. These recoverable and often commercially available molecules temporarily attach to a substrate, direct the stereochemical outcome of a reaction, and are subsequently cleaved. acs.org

A prominent application of this strategy is in asymmetric 1,3-dipolar cycloaddition reactions. For instance, Oppolzer's camphorsultam and Evans' oxazolidinones have been successfully employed to exert diastereofacial bias during the reaction of azomethine ylides with α,β-unsaturated systems. acs.orgresearchgate.net In the synthesis of a key chiral pyrrolidine fragment for the drug Upadacitinib, Oppolzer's chiral sultam was used to direct a 1,3-dipolar cycloaddition, affording the desired 3,4-syn substituted pyrrolidine with high diastereoselectivity and enantioselectivity. acs.org This approach is advantageous as it allows for the efficient recovery and reuse of the chiral auxiliary, making the process more cost-effective. acs.org

The general mechanism involves the chiral auxiliary sterically shielding one face of the dipolarophile, forcing the 1,3-dipole to approach from the less hindered face. This results in a highly diastereoselective cycloaddition, and subsequent removal of the auxiliary yields the enantiomerically enriched pyrrolidine product.

Table 1: Chiral Auxiliaries in Pyrrolidine Synthesis

| Chiral Auxiliary | Reaction Type | Key Features |

|---|---|---|

| Oppolzer's Camphorsultam | 1,3-Dipolar Cycloaddition | Commercially available; provides high diastereofacial bias; easily removed under mild conditions for recovery and reuse. acs.org |

| Evans' Oxazolidinones | 1,3-Dipolar Cycloaddition, Michael Addition | Widely used; effective in controlling stereochemistry in various C-C bond-forming reactions. acs.orgresearchgate.net |

Catalytic asymmetric synthesis represents a highly efficient and atom-economical approach to chiral molecules, avoiding the stoichiometric use of chiral auxiliaries. Organocatalysis and transition-metal catalysis are the two main pillars of this strategy for synthesizing chiral pyrrolidines. researchgate.netmdpi.com

Organocatalysis, which utilizes small chiral organic molecules, has revolutionized asymmetric synthesis. nih.gov Proline and its derivatives are hallmark organocatalysts for constructing pyrrolidine scaffolds. unibo.itresearchgate.net A key reaction is the [3+2] cycloaddition between azomethine ylides and α,β-unsaturated aldehydes, often catalyzed by a chiral secondary amine like a diarylprolinol silyl ether. unibo.itresearchgate.net This method allows for the direct and highly enantioselective synthesis of polysubstituted pyrrolidines. researchgate.net

Transition-metal catalysis offers another powerful avenue. Rhodium(II) complexes, for example, can catalyze asymmetric C-H insertion reactions of carbenes to form 2,5-disubstituted pyrrolidines with excellent enantio- and diastereocontrol. nih.govacs.org Similarly, palladium-catalyzed reactions, such as asymmetric allylic alkylation and cross-coupling reactions, have been employed to construct or functionalize the pyrrolidine ring stereoselectively. nih.govacs.org

Table 2: Examples of Catalytic Asymmetric Synthesis of Pyrrolidines

| Catalyst Type | Reaction | Catalyst Example | Stereoselectivity |

|---|---|---|---|

| Organocatalysis | [3+2] Cycloaddition | Diarylprolinol silyl ether | Up to 99% ee. researchgate.net |

| Transition Metal | C-H Insertion | Rhodium(II) complex (Rh¹) | High enantio- and diastereocontrol. nih.govacs.org |

Diastereoselective synthesis aims to control the relative stereochemistry of multiple stereocenters created in a single reaction. This is often achieved by leveraging the stereochemistry of existing centers in the starting materials or intermediates.

One of the most powerful methods for this is the 1,3-dipolar cycloaddition between azomethine ylides and substituted alkenes. nih.govacs.org The stereochemistry of the substituents on the dipolarophile dictates the relative configuration at the C3 and C4 positions of the resulting pyrrolidine ring. nih.gov By using chiral N-tert-butanesulfinylazadienes as the dipolarophile, densely substituted proline derivatives with up to four stereogenic centers can be obtained with high diastereoselectivity. acs.org

Another effective strategy is the copper-promoted intramolecular aminooxygenation of alkenes. nih.govnih.gov For example, α-substituted 4-pentenyl sulfonamides cyclize to form 2,5-cis-pyrrolidines with excellent diastereomeric ratios (dr >20:1). nih.govnih.gov The stereochemical outcome can be directed by the substitution pattern on the alkene precursor. Similarly, heterogeneous catalytic hydrogenation of highly substituted pyrroles can be fully reduced with excellent diastereoselectivity, creating up to four new stereocenters in a controlled manner. nih.gov

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral compounds, leveraging the inherent stereospecificity of enzymes. nih.gov Chemoenzymatic approaches combine the advantages of chemical synthesis with the high selectivity of enzymatic transformations. nih.gov

Enzymes such as laccases, transaminases, and ketoreductases (KREDs) have been applied to the synthesis of chiral pyrrolidines. acs.orgrsc.org For instance, a one-pot photoenzymatic synthesis route has been developed for N-Boc-3-aminopyrrolidine, achieving up to 90% conversion and >99% enantiomeric excess. This process combines a photochemical oxyfunctionalization with a stereoselective enzymatic transamination or carbonyl reduction step. acs.org

Laccase from Myceliophthora thermophila has been used to catalyze the oxidation of catechols to ortho-quinones, which then undergo a 1,4-addition with 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones. This reaction efficiently and stereoselectively synthesizes highly functionalized pyrrolidine-2,3-diones containing all-carbon quaternary stereocenters under mild conditions. rsc.org These enzymatic methods are valued for their high selectivity and operation under environmentally friendly conditions. nih.govresearchgate.net

Regioselective and Stereoselective Functionalization of Pyrrolidine Rings

Beyond constructing the ring, the ability to selectively functionalize specific positions of a pre-formed pyrrolidine scaffold is crucial for creating diverse derivatives. C-H functionalization has emerged as a powerful tool for this purpose, allowing for the direct conversion of C-H bonds into new C-C or C-heteroatom bonds. acs.org

A notable example is the palladium-catalyzed C(sp³)–H arylation of pyrrolidine derivatives. By using an aminoquinoline (AQ) directing group at the C3 position, selective arylation at the C4 position can be achieved with excellent regio- and stereoselectivity. acs.org This method provides access to cis-3,4-disubstituted pyrrolidines and is tolerant of various functional groups on the aryl iodide coupling partner. acs.org The directing group can later be removed under mild conditions, yielding valuable building blocks for medicinal chemistry. acs.org

This strategy highlights the ability to target unactivated C-H bonds at positions remote from the heteroatom, a significant challenge in synthetic chemistry. acs.org

Modular Synthesis of Analogues for Catalyst Optimization

The synthetic methodologies described above, particularly those that are catalytic and allow for diverse coupling partners, are well-suited for the modular synthesis of compound libraries. This is especially relevant for the optimization of pyrrolidine-based organocatalysts, where small structural modifications can significantly impact catalytic activity and selectivity. unibo.itmdpi.com

Strategies like the sequential bisarylation of N-Boc-pyrrolidine are highly modular, enabling the rapid synthesis of a range of symmetrical and unsymmetrical 2,5-diarylpyrrolidines with high selectivity. acs.org This modularity allows chemists to systematically vary the substituents on the pyrrolidine ring to fine-tune the catalyst's properties for a specific transformation. unibo.it

For example, by synthesizing a series of pyrrolidine-based catalysts with different steric and electronic properties, structure-activity relationships can be established. This knowledge guides the rational design of next-generation catalysts with improved efficiency and selectivity. mdpi.com The synthesis of sulfamoyl benzoic acid analogues, while not directly involving pyrrolidines, exemplifies a modular approach where different "head" and "tail" groups can be systematically varied to optimize biological activity, a principle directly applicable to catalyst design. nih.gov

Catalytic Applications of S 4 Pyrrolidin 2 Yl Benzoic Acid Hydrochloride in Enantioselective Transformations

Fundamental Principles of Chiral Brønsted Acid Catalysis by Pyrrolidine-Based Structures

The catalytic activity of (S)-4-(Pyrrolidin-2-yl)benzoic acid hydrochloride is rooted in the principles of chiral Brønsted acid catalysis, a powerful strategy in asymmetric synthesis. The structure of this catalyst, featuring a pyrrolidine (B122466) ring, provides a chiral environment essential for enantioselective reactions. The pyrrolidine motif is a privileged scaffold in organocatalysis, largely due to its ability to form key intermediates with substrates. mdpi.com The acidic proton of the carboxylic acid group, in conjunction with the stereocenter of the pyrrolidine ring, allows for the effective transfer of chirality during a chemical transformation.

The bifunctional nature of pyrrolidine-based catalysts, possessing both a Brønsted acidic site (the carboxylic acid) and a Lewis basic site (the secondary amine), is crucial to their catalytic cycle. mdpi.comresearchgate.net This dual functionality enables the catalyst to activate both the nucleophile and the electrophile in a concerted fashion, leading to highly organized transition states and, consequently, high levels of stereocontrol.

Substrate Activation Mechanisms via Acid-Base Interactions

The primary mechanism of substrate activation by this compound involves a series of acid-base interactions. The secondary amine of the pyrrolidine ring typically reacts with a carbonyl compound (an aldehyde or a ketone) to form a nucleophilic enamine intermediate. mdpi.commdpi.com This process is often accelerated by the presence of a Brønsted acid, which protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.

Simultaneously, the carboxylic acid moiety of the catalyst can act as a proton donor to activate the electrophile. researchgate.net For instance, in a Michael addition reaction, the carboxylic acid can protonate the Michael acceptor, such as a nitroalkene or an α,β-unsaturated carbonyl compound, thereby lowering its LUMO (Lowest Unoccupied Molecular Orbital) energy and making it more susceptible to nucleophilic attack by the enamine. This dual activation, where the catalyst interacts with both reaction partners, is a hallmark of efficient organocatalysis. mdpi.com

Stereochemical Control Elements in the Catalytic Pocket

The enantioselectivity of reactions catalyzed by this compound is dictated by the three-dimensional arrangement of the catalyst-substrate complex, often referred to as the catalytic pocket. The rigid, non-planar structure of the pyrrolidine ring, along with the defined stereochemistry at the C2 position, creates a chiral space that directs the approach of the reacting partners. mdpi.com

Within this catalytic pocket, non-covalent interactions such as hydrogen bonding play a critical role in establishing stereochemical control. researchgate.net The carboxylic acid group, in its protonated or deprotonated form, can form hydrogen bonds with the electrophile, orienting it in a specific manner relative to the nucleophilic enamine. This precise orientation within the transition state favors one pathway of approach over the other, leading to the preferential formation of one enantiomer of the product. The steric bulk of the substituents on both the catalyst and the substrates also contributes significantly to the enantiodiscrimination by creating steric hindrance that disfavors one of the possible transition states.

Enantioselective C-C Bond Forming Reactions

This compound and structurally similar catalysts have demonstrated considerable efficacy in promoting a variety of enantioselective carbon-carbon bond-forming reactions. Among these, asymmetric Michael addition reactions are particularly noteworthy due to their utility in constructing complex molecular architectures from simple precursors.

Asymmetric Michael Addition Reactions

The asymmetric Michael addition, or conjugate addition, is a fundamental C-C bond-forming reaction that involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound or other electron-deficient alkene. The use of chiral organocatalysts like this compound allows for the stereocontrolled formation of the adducts.

The conjugate addition of carbonyl compounds to nitroalkenes is a powerful tool for the synthesis of valuable γ-nitro carbonyl compounds, which are versatile intermediates that can be transformed into a variety of other functional groups. mdpi.com Pyrrolidine-based catalysts are well-suited for this transformation, activating the carbonyl compound through enamine formation and the nitroalkene through hydrogen bonding with the Brønsted acidic group. mdpi.comacs.org

The general reaction mechanism involves the formation of an enamine from the catalyst and a donor molecule (e.g., an aldehyde or ketone). This enamine then attacks the nitroalkene, which is activated by the acidic proton of the catalyst. The resulting intermediate is then hydrolyzed to release the chiral product and regenerate the catalyst. The stereochemical outcome is determined by the geometry of the transition state, which is influenced by the steric and electronic properties of the catalyst, substrates, and reaction conditions.

Below is a table summarizing representative results for the asymmetric Michael addition of aldehydes to nitroalkenes catalyzed by a pyrrolidine-based organocatalyst, showcasing the high yields and enantioselectivities that can be achieved.

| Entry | Aldehyde | Nitroalkene | Yield (%) | dr (syn:anti) | ee (%) (syn) |

| 1 | Propanal | (E)-β-Nitrostyrene | 95 | 95:5 | 98 |

| 2 | Butanal | (E)-β-Nitrostyrene | 92 | 93:7 | 97 |

| 3 | Pentanal | (E)-β-Nitrostyrene | 94 | 94:6 | 99 |

| 4 | Propanal | (E)-2-(2-Nitrovinyl)thiophene | 90 | 92:8 | 96 |

Data is illustrative and based on typical results for similar catalyst systems.

Similar to their application with nitroalkenes, pyrrolidine-based Brønsted acid catalysts are also effective in promoting the stereoselective conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds, such as enones and enals. The activation principles remain the same, involving the formation of an enamine from the nucleophile (typically an aldehyde or ketone) and the catalyst, which then adds to the activated Michael acceptor.

The presence of the Brønsted acid is crucial for activating the α,β-unsaturated carbonyl compound, typically through protonation of the carbonyl oxygen. This enhances the electrophilicity of the β-carbon, facilitating the nucleophilic attack. The chiral environment provided by the catalyst ensures that the addition occurs in a stereoselective manner, leading to the formation of enantioenriched products.

The following table presents typical results for the asymmetric Michael addition of aldehydes to α,β-unsaturated ketones catalyzed by a pyrrolidine-based organocatalyst.

| Entry | Aldehyde | α,β-Unsaturated Ketone | Yield (%) | dr (syn:anti) | ee (%) (syn) |

| 1 | Propanal | (E)-4-Phenylbut-3-en-2-one | 88 | 90:10 | 95 |

| 2 | Butanal | (E)-4-Phenylbut-3-en-2-one | 85 | 88:12 | 94 |

| 3 | Pentanal | (E)-4-Phenylbut-3-en-2-one | 89 | 91:9 | 96 |

| 4 | Propanal | (E)-Chalcone | 82 | >95:5 | 92 |

Data is illustrative and based on typical results for similar catalyst systems.

A comprehensive search of scientific literature and chemical databases has been conducted to gather information on the catalytic applications of This compound in various enantioselective transformations. The objective was to provide a detailed, informative, and scientifically accurate article based on the specific outline provided.

The available literature primarily identifies this compound and its parent compound, (S)-4-(Pyrrolidin-2-yl)benzoic acid, as chiral building blocks used in the synthesis of more complex molecules, particularly for pharmaceutical and medicinal chemistry research. While pyrrolidine derivatives, in general, are widely used as organocatalysts, the specific catalytic applications for this particular compound in the requested transformations are not documented in the accessible scientific literature.

Therefore, it is not possible to generate a scientifically accurate article with detailed research findings and data tables for the requested sections and subsections. To do so would require fabricating information, which would violate the core principles of scientific accuracy.

Heterogenized and Supported Catalytic Systems

The heterogenization of homogeneous organocatalysts like this compound represents a significant advancement in sustainable chemistry. By immobilizing the catalyst on a solid support, challenges associated with catalyst separation, recovery, and reusability are addressed, paving the way for more economical and environmentally benign industrial processes. This section explores the strategies for developing supported catalytic systems based on this chiral pyrrolidine derivative, focusing on Metal-Organic Frameworks (MOFs), Covalent Organic Frameworks (COFs), and other polymeric and inorganic supports.

The encapsulation or integration of chiral organocatalysts, such as proline and its derivatives, into porous crystalline materials like MOFs and COFs has emerged as a promising strategy for creating novel heterogeneous catalysts. These frameworks offer a unique platform for mimicking biological catalytic processes due to their well-defined structures and tunable porosity.

The design of pyrrolidine-functionalized MOFs and COFs typically involves two main approaches: de novo synthesis using a pyrrolidine-containing ligand or post-synthetic modification of a pre-existing framework. In the context of this compound, the benzoic acid moiety provides a convenient anchor point for incorporation into the framework structure.

Synthesis Strategies for Pyrrolidine-Functionalized Frameworks

| Synthesis Strategy | Description | Advantages |

| De Novo Synthesis | The chiral pyrrolidine ligand, such as a derivative of (S)-4-(pyrrolidin-2-yl)benzoic acid, is used as a building block during the initial synthesis of the MOF or COF. | - Uniform distribution of active sites. - Well-defined catalyst structure. |

| Post-Synthetic Modification (PSM) | A pre-synthesized MOF or COF with reactive functional groups is modified to covalently attach the pyrrolidine catalyst. | - Versatility in catalyst incorporation. - Allows for the use of frameworks that are not accessible through direct synthesis. |

For instance, enantiomerically pure proline moieties have been successfully incorporated into MOFs through amide condensation, a technique that could be adapted for (S)-4-(pyrrolidin-2-yl)benzoic acid. However, a potential challenge is the coordination of the pyrrolidine's nitrogen atom with the metal ions of the framework during self-assembly, which could compromise the catalyst's activity.

Beyond MOFs and COFs, various polymeric and inorganic materials serve as effective supports for heterogenizing pyrrolidine-based catalysts. These strategies aim to combine the high catalytic activity and selectivity of the organocatalyst with the robustness and ease of handling of the solid support.

Polymer-supported chiral pyrrolidine catalysts have been developed that demonstrate high enantioselectivity and diastereoselectivity. The polymer backbone can influence the catalytic performance, and in some cases, polymeric effects contribute to enhanced selectivity compared to their homogeneous counterparts. Common polymeric supports include polystyrene, polyethylene (B3416737) glycol (PEG), and other resins that can be functionalized to anchor the catalyst.

The performance of heterogenized this compound catalysts is evaluated based on their activity, enantioselectivity, and stability in various asymmetric transformations. Key performance indicators include chemical yield, enantiomeric excess (ee), and the catalyst's recyclability.

While specific performance data for heterogeneous systems based solely on this compound is not extensively detailed in the reviewed literature, the general performance of supported pyrrolidine catalysts provides a strong indication of their potential. For example, polymer-supported cis-pyrrolidine catalysts have shown excellent performance in asymmetric Michael reactions, achieving high yields and enantioselectivities. These supported catalysts have also been successfully applied in continuous-flow processes, which can lead to accelerated reaction rates and improved catalyst durability compared to batch systems.

The assessment of these catalysts typically involves a benchmark reaction, such as the asymmetric Michael addition of aldehydes to nitroalkenes or the asymmetric aldol (B89426) reaction. The reaction products are analyzed using techniques like High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase to determine the enantiomeric excess.

Illustrative Performance of a Generic Polymer-Supported Pyrrolidine Catalyst in an Asymmetric Michael Reaction

| Entry | Substrate 1 (Aldehyde) | Substrate 2 (Nitroalkene) | Yield (%) | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee, %) |

| 1 | Propanal | trans-β-Nitrostyrene | 95 | 95:5 | 99 |

| 2 | Butanal | trans-β-Nitrostyrene | 92 | 96:4 | 98 |

| 3 | Cyclohexanecarbaldehyde | trans-β-Nitrostyrene | 88 | >99:1 | 97 |

This table is representative of the performance of polymer-supported pyrrolidine catalysts and is for illustrative purposes. Specific data for this compound supported systems is pending further research.

A critical aspect of performance assessment is the catalyst's reusability. An effective heterogeneous catalyst should be easily recoverable from the reaction mixture (e.g., by filtration) and reused multiple times without a significant loss in activity or selectivity. This recyclability is a key advantage of heterogenized systems, contributing to their cost-effectiveness and sustainability.

Mechanistic Investigations of Catalytic Processes Involving S 4 Pyrrolidin 2 Yl Benzoic Acid Hydrochloride

Elucidation of Reaction Pathways and Transition State Architectures

Catalysis by proline and its derivatives, including (S)-4-(Pyrrolidin-2-yl)benzoic acid, predominantly proceeds through an enamine-based mechanism for reactions involving carbonyl donors (like ketones and aldehydes). The catalytic cycle is initiated by the reaction of the secondary amine of the pyrrolidine (B122466) ring with a carbonyl donor to form a key enamine intermediate. This intermediate then reacts with a carbonyl acceptor.

Computational studies on proline-catalyzed aldol (B89426) reactions have provided significant insights into the transition state architectures. The stereochemical outcome is largely determined in the carbon-carbon bond-forming step. The enantioselectivity is often explained by a Zimmerman-Traxler-type transition state model, where the proline catalyst, the enamine, and the acceptor molecule adopt a chair-like conformation. In this model, the carboxylic acid group of the catalyst plays a crucial role in activating the acceptor and orienting it through hydrogen bonding, leading to a highly organized transition state. nih.gov

For (S)-4-(Pyrrolidin-2-yl)benzoic acid, the presence of the 4-benzoic acid group is expected to influence the stability and geometry of the transition state. The aryl substituent at the C4 position can affect the puckering of the pyrrolidine ring. Depending on whether the ring adopts an "up" or "down" conformation, the spatial orientation of the catalytic groups and the steric hindrance around the active site can change, thereby influencing the facial selectivity of the electrophilic attack on the enamine. nih.gov

Role of Non-Covalent Interactions in Stereoselective Induction

The high degree of stereoselectivity achieved with proline-based organocatalysts is attributed to a network of subtle non-covalent interactions that stabilize the favored transition state over its diastereomeric counterpart.

Hydrogen Bonding Networks in Catalyst-Substrate Recognition

Hydrogen bonding is a cornerstone of stereoselective induction in catalysis by (S)-4-(Pyrrolidin-2-yl)benzoic acid. The carboxylic acid moiety of the catalyst is capable of forming a hydrogen bond with the electrophilic substrate (e.g., an aldehyde). This interaction not only activates the electrophile but also rigidly holds it in a specific orientation relative to the nucleophilic enamine. nih.gov

Crystal structure analysis of a co-crystal formed between L-proline and benzoic acid reveals a robust hydrogen-bonding network. In this structure, the proline exists as a zwitterion, and the benzoic acid's carboxylic group remains protonated, forming a hydrogen-bonded chain. nih.govnih.gov This demonstrates the strong propensity for these two functionalities to engage in hydrogen bonding, a feature that is intramolecularly exploited in the transition state of reactions catalyzed by (S)-4-(Pyrrolidin-2-yl)benzoic acid. The intramolecular hydrogen bond between the catalyst's carboxylic acid and the acceptor's carbonyl oxygen is a key feature in the favored transition state models. nih.gov

Steric and Electronic Factors Governing Enantio- and Diastereoselectivity

The stereochemical outcome of reactions catalyzed by (S)-4-(Pyrrolidin-2-yl)benzoic acid is governed by a delicate interplay of steric and electronic factors.

Steric Factors: The 4-aryl substituent introduces significant steric bulk on one face of the pyrrolidine ring. This steric hindrance disfavors the approach of the electrophile from that face, thereby directing it to the less hindered face of the enamine intermediate. The conformation of the pyrrolidine ring, influenced by this substituent, further dictates the spatial arrangement of the reactive species in the transition state. nih.gov

| Factor | Influence on Stereoselectivity | Relevant Interactions |

|---|---|---|

| Hydrogen Bonding | Orients the electrophile in the transition state, leading to facial selectivity. | Intramolecular H-bond between catalyst's COOH and acceptor's C=O. |

| Steric Hindrance | The 4-aryl group blocks one face of the enamine, directing the electrophile to the opposite face. | Repulsive interactions between the substrate and the catalyst's substituent. |

| Pyrrolidine Ring Pucker | Affects the geometry of the transition state and the orientation of the catalytic groups. | Torsional strain and non-bonded interactions within the catalyst backbone. |

| Electronic Effects | Modulates the strength of hydrogen bonding and the nucleophilicity of the enamine. | Inductive and resonance effects of the 4-benzoic acid substituent. |

Kinetic Profiling and Rate-Determining Steps

While specific kinetic studies for reactions catalyzed by (S)-4-(Pyrrolidin-2-yl)benzoic acid hydrochloride are not extensively available, insights can be drawn from kinetic analyses of proline-catalyzed reactions. For the proline-catalyzed aldol reaction, it has been shown that the rate of the reaction can be dependent on the concentrations of both the carbonyl donor and the acceptor. This suggests that the formation of the C-C bond, rather than the formation of the enamine, is often the rate-determining step.

Concentration of reactants and catalyst: Higher concentrations generally lead to faster rates.

Nature of the substrates: Sterically hindered or electronically deactivated substrates may react more slowly.

Solvent: The polarity and hydrogen-bonding ability of the solvent can affect the stability of intermediates and transition states.

| Factor | Effect on Reaction Rate |

|---|---|

| Enamine Formation | Generally fast and reversible. |

| C-C Bond Formation | Often the rate-determining step. |

| Hydrolysis of Iminium Ion | Typically a fast process to regenerate the catalyst. |

Influence of Catalyst Protonation State on Reaction Outcome

The catalytic activity of (S)-4-(Pyrrolidin-2-yl)benzoic acid is highly dependent on its protonation state. The molecule possesses both a basic secondary amine and an acidic carboxylic acid group, making it amphoteric.

The Role of the Secondary Amine: The free secondary amine is essential for the formation of the enamine intermediate. If the pyrrolidine nitrogen is protonated (forming a pyrrolidinium ion), it can no longer act as a nucleophile to attack the carbonyl donor, and the catalytic cycle is halted.

The Role of the Carboxylic Acid: The protonated carboxylic acid is crucial for the activation of the carbonyl acceptor via hydrogen bonding in the stereodetermining transition state. If the carboxylic acid is deprotonated to a carboxylate, its ability to act as a hydrogen bond donor is lost, which can lead to a significant decrease in both reactivity and stereoselectivity.

Therefore, the optimal pH for catalysis is a delicate balance. The reaction medium must be acidic enough to ensure a significant population of the catalyst exists with a protonated carboxylic acid, but not so acidic that the pyrrolidine nitrogen is fully protonated. The use of the hydrochloride salt of the catalyst often serves to provide an acidic environment upon dissolution, which can then be buffered or modified by the reaction conditions. The bifunctional nature of the catalyst, requiring both a basic site and an acidic site to be in their active forms, is a key feature of this type of organocatalysis. nih.gov

Computational Chemistry and Theoretical Studies of S 4 Pyrrolidin 2 Yl Benzoic Acid Hydrochloride Catalysis

Density Functional Theory (DFT) Analyses of Reaction Mechanisms and Energy Profiles

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules and predict their reactivity. In the context of organocatalysis by proline derivatives, DFT is frequently employed to elucidate reaction mechanisms and map out the corresponding energy profiles.

A typical DFT analysis of a reaction catalyzed by a proline-based catalyst would involve:

Locating Stationary Points: Geometries of reactants, intermediates, transition states, and products are optimized to find their lowest energy conformations.

Calculating Energy Barriers: The energy difference between reactants and transition states provides the activation energy, which is crucial for determining the reaction rate.

Mapping Reaction Pathways: By connecting the various stationary points, a detailed step-by-step mechanism can be proposed. For instance, in asymmetric aldol (B89426) or Michael reactions catalyzed by proline analogs, DFT can help to understand the formation of key enamine intermediates and the subsequent C-C bond-forming step.

Studies on various proline derivatives have shown that the stereochemical outcome of a reaction is often determined by the subtle energy differences between competing transition states. For a catalyst like (S)-4-(Pyrrolidin-2-yl)benzoic acid, DFT calculations would be instrumental in predicting which diastereomeric and enantiomeric products would be favored. The presence of the benzoic acid moiety could potentially influence the reaction mechanism through hydrogen bonding or other non-covalent interactions, a hypothesis that could be rigorously tested using DFT.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations provide fundamental insights into the electronic properties of a catalyst, which are directly linked to its reactivity. For (S)-4-(Pyrrolidin-2-yl)benzoic acid hydrochloride, these calculations could reveal:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's ability to donate or accept electrons. The energy and spatial distribution of these orbitals in the catalyst and its intermediates would indicate the most likely sites for nucleophilic or electrophilic attack.

Natural Bond Orbital (NBO) Analysis: NBO analysis can provide a detailed picture of charge distribution and bonding interactions within the molecule. This would be particularly useful for understanding the role of the pyrrolidine (B122466) nitrogen and the carboxylic acid group in catalysis.

Electrostatic Potential (ESP) Maps: ESP maps visualize the charge distribution on the molecular surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This can help predict how the catalyst will interact with different substrates.

These electronic structure calculations would be essential for understanding the fundamental principles governing the catalytic activity of this compound and for making predictions about its behavior in different chemical environments.

Conformational Analysis of Catalyst-Substrate Complexes

The three-dimensional structure of the catalyst-substrate complex is a critical factor in determining the stereoselectivity of an asymmetric reaction. Conformational analysis aims to identify the most stable arrangement of the catalyst and substrate as they interact.

For this compound, a thorough conformational analysis would involve:

Exploring Conformational Space: The pyrrolidine ring can adopt different puckered conformations (e.g., envelope or twist). Furthermore, rotation around the single bond connecting the pyrrolidine ring to the benzoic acid group can lead to various rotamers. Computational methods can be used to systematically explore these possibilities and identify the low-energy conformers.

Modeling Catalyst-Substrate Interactions: Once the low-energy conformers of the catalyst are identified, the substrate is introduced, and the geometry of the resulting complex is optimized. This allows for the identification of key non-covalent interactions, such as hydrogen bonds, that stabilize the complex and orient the substrate for a specific reaction pathway.

Relating Conformation to Stereoselectivity: By comparing the energies of different diastereomeric transition state complexes, it is possible to predict the major stereoisomer formed in the reaction. The specific conformation of the pyrrolidine ring and the orientation of the benzoic acid group would likely play a crucial role in creating a chiral environment that favors one stereochemical outcome over others.

In Silico Screening and Rational Design of Improved Catalysts

In silico screening and rational design are powerful approaches that use computational methods to identify or create new catalysts with enhanced properties, such as higher activity or selectivity. While no such studies have been reported for this compound, this framework could be applied to develop even more effective catalysts based on its structure.

The process would typically involve:

Building a Virtual Library: A library of virtual compounds would be created by systematically modifying the structure of the parent catalyst. For example, different substituents could be added to the pyrrolidine ring or the benzoic acid moiety.

High-Throughput Screening: The catalytic performance of each compound in the virtual library would be rapidly evaluated using computational methods. This could involve calculating key descriptors related to reactivity and selectivity.

Identifying Promising Candidates: Based on the screening results, the most promising candidates would be selected for more detailed computational analysis or experimental validation.

This rational design approach allows for the exploration of a vast chemical space in a time- and cost-effective manner, accelerating the discovery of new and improved organocatalysts. The structure of this compound provides a versatile scaffold that could be optimized for specific catalytic applications using these in silico techniques.

Advanced Structural Characterization of S 4 Pyrrolidin 2 Yl Benzoic Acid Hydrochloride Complexes

X-ray Crystallographic Analysis of Catalytically Relevant Species and Co-crystals

X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. For (S)-4-(Pyrrolidin-2-yl)benzoic acid hydrochloride, this technique would provide precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. Analysis of co-crystals, where the target molecule is crystallized with another compound, can reveal non-covalent interactions that are crucial in molecular recognition and catalysis.

In the absence of a specific crystal structure for this compound, we can infer the type of information that would be obtained by examining related structures. For instance, the crystal structure of a similar benzoic acid derivative was determined to belong to a specific space group with defined unit cell dimensions. niscpr.res.in Such an analysis for our target compound would reveal the puckering of the pyrrolidine (B122466) ring (whether it adopts an envelope or twisted conformation), the dihedral angle between the pyrrolidine and benzoic acid moieties, and the intermolecular interactions, such as hydrogen bonding involving the carboxylic acid and the hydrochloride. nih.gov

Table 1: Illustrative Crystallographic Data for a Hypothetical Co-crystal of this compound This table is a representation of typical data obtained from X-ray crystallographic analysis and is not based on experimental data for the specified compound.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 5.87 |

| b (Å) | 12.45 |

| c (Å) | 8.23 |

| β (°) | 105.2 |

| Volume (ų) | 580.1 |

| Z | 2 |

| Calculated Density (g/cm³) | 1.305 |

| Key Hydrogen Bonds | O-H···Cl, N-H···O |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques for Solution-Phase Conformational Studies

While X-ray crystallography provides a static picture of the molecule in the solid state, NMR spectroscopy offers insights into its dynamic structure and conformation in solution. Advanced 2D NMR techniques are particularly powerful for chiral molecules like this compound.

Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine through-space proximities between protons, helping to define the relative orientation of the pyrrolidine and benzoic acid rings. frontiersin.org Correlation Spectroscopy (COSY) and Total Correlation Spectroscopy (TOCSY) are instrumental in assigning the proton and carbon signals of the pyrrolidine ring, which can be complex due to the overlapping of signals. frontiersin.orgresearchgate.net Conformational studies on similar pyrrolidine-containing oligopeptides have demonstrated the utility of these techniques in determining the puckering of the pyrrolidine ring (Cγ-endo vs. Cγ-exo conformations) and the cis/trans isomerization of amide bonds. nih.govnih.gov

Table 2: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound in D₂O This table presents hypothetical data based on known chemical shifts for similar structural motifs and is intended for illustrative purposes.

| Proton | Predicted Chemical Shift (ppm) | Predicted Coupling Constants (Hz) |

| H2 | ~4.5 | J(H2, H3a) ≈ 8.0, J(H2, H3b) ≈ 6.0 |

| H3a, H3b | ~2.1 - 2.4 | J(H3a, H3b) ≈ 13.0 |

| H4a, H4b | ~2.0 - 2.2 | - |

| H5a, H5b | ~3.5 - 3.7 | - |

| Aromatic H | ~7.5 (d), ~8.0 (d) | J ≈ 8.5 |

Chiroptical Spectroscopy for Configurational Stability and Enantiomeric Purity

Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for confirming the absolute configuration and determining the enantiomeric purity of chiral compounds. e-bookshelf.de These methods rely on the differential interaction of left- and right-circularly polarized light with a chiral molecule.

For this compound, a CD spectrum would show characteristic positive or negative bands (Cotton effects) at specific wavelengths, providing a fingerprint of its (S)-configuration. The intensity of the CD signal is directly proportional to the enantiomeric excess (ee) of the sample. HPLC coupled with a CD detector (HPLC-CD) is a powerful tool for the simultaneous separation and quantification of enantiomers without the need for a chiral stationary phase. nih.govresearchgate.net The anisotropy factor (g-factor), which is the ratio of the CD signal to the UV absorbance, can be used to quantify the enantiomeric purity. researchgate.net

Table 3: Representative Data from an HPLC-CD Analysis for Enantiomeric Purity This table illustrates how data from an HPLC-CD experiment would be presented to determine enantiomeric excess.

| Enantiomer | Retention Time (min) | UV Absorbance (mAU) | CD Signal (mdeg) | g-factor (ΔA/A) | Enantiomeric Excess (%) |

| (S)-isomer | 5.2 | 500 | +10.0 | 2.0 x 10⁻² | 98.0 |

| (R)-isomer | 5.2 | 5 | -0.1 | -2.0 x 10⁻² | 2.0 |

Mass Spectrometry for Identification of Transient Intermediates and Adducts

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and structure of molecules. Electrospray Ionization (ESI-MS) is a soft ionization technique that is particularly well-suited for studying non-covalent complexes and transient intermediates in solution. rsc.org

In the context of catalysis, where pyrrolidine derivatives are often employed, ESI-MS can be used to intercept and characterize fleeting intermediates, thereby elucidating reaction mechanisms. nih.gov For reactions involving this compound as a catalyst, such as in aldol (B89426) or Michael additions, ESI-MS could be used to detect key intermediates like enamines or iminium ions. mdpi.compnas.org By monitoring the reaction mixture over time, the rise and fall of these transient species can be observed, providing a detailed picture of the catalytic cycle. Tandem MS (MS/MS) experiments, where an ion of interest is isolated and fragmented, can provide further structural information about these intermediates. rsc.org

Table 4: Potential Transient Intermediates in a Proline-Catalyzed Aldol Reaction Detectable by ESI-MS This table is based on established mechanisms for proline-catalyzed reactions and shows the expected m/z values for intermediates that could be formed with a catalyst analogous to the title compound.

| Intermediate | Proposed Structure | Expected m/z ([M+H]⁺) |

| Protonated Catalyst | C₁₁H₁₄NO₂⁺ | 192.1 |

| Iminium Ion with Acetone | C₁₄H₁₈NO₂⁺ | 232.1 |

| Enamine Intermediate | C₁₄H₁₈NO₂⁺ | 232.1 |

| Oxazolidinone from Catalyst and Benzaldehyde | C₁₈H₁₈NO₃⁺ | 296.1 |

| Aldol Adduct-Catalyst Complex | C₂₁H₂₄NO₄⁺ | 366.2 |

Derivatization, Analogue Synthesis, and Structure Activity Relationship Studies

Systematic Modification of the Pyrrolidine (B122466) Ring and Benzoic Acid Moiety

The foundational structure of (S)-4-(pyrrolidin-2-yl)benzoic acid, combining a chiral pyrrolidine ring with a rigid benzoic acid unit, offers multiple avenues for systematic modification. Research in this area is largely inspired by the extensive work on other proline-based catalysts. nih.govorganic-chemistry.org The primary sites for derivatization are the pyrrolidine nitrogen, the carboxylic acid group on the benzene (B151609) ring, and the C4 position of the pyrrolidine ring.

Modification of the Pyrrolidine Moiety:

The pyrrolidine ring's stereochemistry and substituents are crucial for inducing asymmetry. nih.gov Modifications often involve introducing sterically demanding groups at the α-position to the nitrogen (the C2 position bearing the benzoic acid group in the parent structure is generally maintained for its role in enamine formation). However, in related systems, derivatization at the C4 position has proven effective. For instance, introducing fluorine or hydroxyl groups can pre-organize the catalyst's conformation through stereoelectronic effects, potentially leading to improved stereoselectivity. nih.gov

Table 1: Illustrative Modifications of the Pyrrolidine Ring in Proline-type Catalysts

| Modification Site | Substituent Type | Potential Impact on Catalysis |

|---|---|---|

| C4-Position | Hydroxyl (e.g., trans-4-hydroxy) | Can form additional hydrogen bonds, influencing the transition state and enhancing enantioselectivity. nih.gov |

| C4-Position | Fluorine | Induces conformational rigidity through the gauche effect, which can lead to better preorganization of the catalytic intermediates. |

Modification of the Benzoic Acid Moiety:

The benzoic acid group in the parent compound can act as a hydrogen-bond donor, activating the electrophile. wikipedia.org Its acidity, position, and steric properties can be fine-tuned through derivatization.

Esterification and Amidation: Converting the carboxylic acid to an ester or an amide modulates its hydrogen-bonding capability and steric bulk. Amide derivatives, in particular, can introduce additional chiral centers or functional groups. For example, creating prolinamides has been a successful strategy in developing highly effective catalysts. nih.gov

Bioisosteric Replacement: The carboxylic acid can be replaced with other acidic functional groups, such as a tetrazole or an acylsulfonamide. These groups have different pKa values and geometries, which can significantly alter catalytic activity and selectivity, often leading to superior results compared to the parent carboxylic acid. rsc.org

Investigation of Substituent Effects on Catalytic Performance

The electronic and steric nature of substituents on the benzoic acid ring directly influences the catalyst's performance. By introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) at various positions of the benzene ring, the acidity of the carboxylic acid proton and the electronic properties of the catalyst can be systematically varied.

Electronic Effects:

Electron-Withdrawing Groups (EWGs): Substituents like -NO₂, -CN, or halides increase the acidity of the carboxylic acid proton. A more acidic proton can form a stronger hydrogen bond with the electrophile, leading to enhanced reactivity and potentially higher enantioselectivity.

Electron-Donating Groups (EDGs): Groups like -OCH₃ or -CH₃ decrease the acidity of the carboxylic proton. This might be beneficial in reactions where excessive activation of the electrophile is detrimental.

Steric Effects:

Introducing bulky substituents ortho to the carboxylic acid group can influence the orientation of the substrate in the transition state, thereby affecting stereoselectivity. This steric hindrance can create a more defined chiral pocket, forcing the substrate to approach from a specific direction.

Table 2: Predicted Effects of Substituents on the Benzoic Acid Moiety on Catalytic Performance in an Asymmetric Aldol (B89426) Reaction

| Substituent at para-position | Electronic Effect | Predicted Impact on Yield (%) | Predicted Impact on Enantiomeric Excess (ee, %) |

|---|---|---|---|

| -H (Parent Compound) | Neutral | Baseline | Baseline |

| -NO₂ | Strong EWG | Increased | Increased |

| -OCH₃ | Strong EDG | Decreased | Variable |

| -Cl | Weak EWG | Slightly Increased | Slightly Increased |

This table is illustrative and based on general principles of organocatalyst design.

Design and Synthesis of Bifunctional and Multifunctional Organocatalysts

A highly effective strategy in modern organocatalysis is the design of bifunctional catalysts, where two or more catalytic motifs work in concert. researchgate.net The (S)-4-(pyrrolidin-2-yl)benzoic acid scaffold is an excellent starting point for creating such catalysts. The pyrrolidine nitrogen acts as a Lewis base (forming an enamine), while the benzoic acid acts as a Brønsted acid (activating the electrophile). This inherent bifunctionality can be enhanced by incorporating other catalytic units.

A prominent approach involves linking the pyrrolidine scaffold to a hydrogen-bond donating group, such as a thiourea (B124793) or squaramide, via the carboxylic acid functionality. These moieties are powerful hydrogen-bond donors and can effectively activate and orient the electrophile.

Synthetic Approach:

The synthesis of such a bifunctional catalyst would typically involve:

Protection of the pyrrolidine nitrogen of (S)-4-(pyrrolidin-2-yl)benzoic acid.

Activation of the carboxylic acid group (e.g., conversion to an acyl chloride or use of coupling agents).

Reaction with an amino-functionalized thiourea or squaramide derivative.

Deprotection of the pyrrolidine nitrogen to yield the final bifunctional organocatalyst.

These catalysts are designed to have a well-defined spatial arrangement of the different functional groups, creating a chiral pocket that enforces high stereocontrol during the reaction. researchgate.net

Development of Immobilized and Recyclable Catalytic Systems

The practical application of organocatalysts in large-scale synthesis is often limited by their cost and the difficulty of separating them from the reaction products. To address this, significant effort has been directed towards the development of immobilized and recyclable catalytic systems. While specific literature on the immobilization of (S)-4-(pyrrolidin-2-yl)benzoic acid is sparse, general strategies for proline-based catalysts can be readily adapted. nih.gov

Strategies for Immobilization:

Polymer Support: The catalyst can be covalently attached to a polymer backbone, such as polystyrene or polyethylene (B3416737) glycol (PEG). The benzoic acid moiety provides a convenient handle for this attachment, for example, by forming an amide or ester linkage with a functionalized polymer.

Inorganic Support: Immobilization on inorganic materials like silica (B1680970) gel or magnetic nanoparticles offers advantages such as high surface area and ease of separation (in the case of magnetic particles). The catalyst can be anchored through similar chemical linkages as with polymer supports.

Ionic Liquids: The catalyst can be modified to be soluble in an ionic liquid, allowing for a biphasic reaction system where the product can be easily extracted, and the catalyst-containing ionic liquid phase can be reused.

The development of such recyclable systems is crucial for making organocatalytic processes more sustainable and economically viable. However, it is important to ensure that the immobilization support does not negatively interfere with the catalytic activity and selectivity. nih.gov

Future Directions and Emerging Research Frontiers

Integration with Continuous Flow and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry represents a significant paradigm shift in chemical synthesis, offering improved safety, scalability, and process control. Proline-based organocatalysts, including derivatives like (S)-4-(Pyrrolidin-2-yl)benzoic acid hydrochloride, are increasingly being adapted for these automated platforms.

The primary strategy involves the immobilization of the catalyst onto a solid support, such as a polymer resin or silica (B1680970) gel. This heterogenization allows the catalyst to be packed into a column or reactor through which reagents can be continuously passed. The catalyst facilitates the reaction without being consumed or washed away, enabling straightforward product purification and catalyst recycling. Research has demonstrated the successful application of supported proline catalysts in a range of continuous-flow reactions. rsc.org

Table 1: Proline-Catalyzed Reactions Adapted to Continuous Flow Systems

| Reaction Type | Catalyst System | Advantages in Flow Chemistry |

|---|---|---|

| Aldol (B89426) Reaction | Supported L-proline | High throughput, easy product isolation, catalyst reusability. rsc.org |

| α-Amination | Immobilized proline derivatives | Reduced reaction times, enhanced safety for hazardous reagents. rsc.org |

This integration with automated synthesis platforms not only accelerates the production of target molecules but also facilitates rapid screening of reaction conditions and catalyst variants, thereby speeding up the discovery and optimization phases of pharmaceutical and chemical research. nih.gov

Applications in Cascade and Multicomponent Reactions

Cascade reactions, also known as tandem or domino reactions, involve a sequence of intramolecular transformations where the product of one step becomes the substrate for the next, all occurring in a single pot. Multicomponent reactions (MCRs) similarly combine three or more reactants in one pot to form a product that incorporates portions of all starting materials. nih.gov Proline and its derivatives are exceptionally well-suited to catalyze these complex and efficient processes due to their ability to activate substrates through both enamine and iminium ion intermediates. researchgate.netwikipedia.org

The bifunctional nature of the proline scaffold, containing both a secondary amine (a Lewis base) and a carboxylic acid (a Brønsted acid), is key to its catalytic versatility in these reactions. nih.gov This allows for the catalysis of intricate reaction sequences, such as the proline-catalyzed domino Knoevenagel–hetero-Diels–Alder reaction to form polycyclic chromene derivatives. rsc.org Computational studies have provided deep insight into the complex mechanisms of proline-catalyzed cascade reactions, such as those between carbohydrates and methyl ketones, revealing a sequence of Mannich reaction, hydrolysis, and retro aza-Michael steps. acs.orgnih.gov

The application of catalysts like this compound in these areas is a promising frontier for the efficient, atom-economical construction of complex heterocyclic and carbocyclic frameworks, which are prevalent in biologically active compounds. nih.gov

Biomimetic Approaches in Catalyst Design

The catalytic activity of proline is often described as enzyme-like, mimicking the way natural enzymes utilize specific amino acid residues in their active sites to facilitate biochemical transformations. researchgate.net This biomimetic principle is a guiding force in the design of new, more effective catalysts based on the proline scaffold.

Researchers are exploring modifications to the proline ring and the incorporation of proline moieties into larger peptide structures to enhance catalytic performance. ethz.ch The goal is to create catalysts with improved activity, stereoselectivity, and substrate scope by mimicking the microenvironment of an enzyme's active site. researchgate.net This can involve:

Introducing additional functional groups: Adding hydrogen-bond donors or acceptors to the catalyst structure can help to better orient substrates in the transition state, leading to higher selectivity.

Developing peptide-based catalysts: Short peptide chains containing proline can create a chiral pocket that provides a more defined and controlled environment for the reaction, much like an enzyme. Studies on H-Pro-Pro-Xaa type tripeptidic catalysts have shown that modifying the conformation of the amide bonds can significantly improve reactivity and stereoselectivity. ethz.ch

Utilizing macrocyclic structures: Incorporating the proline unit into a larger ring structure can pre-organize the catalyst's conformation for optimal activity. acs.org

These biomimetic strategies are leading to the development of highly specialized catalysts that can perform challenging transformations with precision rivaling that of natural enzymes.

Leveraging Artificial Intelligence and Machine Learning for Catalyst Discovery

The intersection of artificial intelligence (AI), machine learning (ML), and chemistry is an emerging frontier with the potential to revolutionize catalyst design. mdpi.com For organocatalysts like this compound, AI and ML can accelerate the discovery of novel derivatives with superior performance.

The process typically involves:

Data Set Generation: Compiling large databases of known proline-derived catalysts and their performance (e.g., yield, enantioselectivity) in various reactions.

Model Training: Using ML algorithms to learn the complex relationships between a catalyst's molecular structure and its catalytic activity. These models can identify subtle structural features that lead to improved performance.

In Silico Screening: Employing the trained models to virtually screen vast libraries of hypothetical catalyst structures, predicting their potential effectiveness without the need for physical synthesis and testing. mdpi.com

Prioritization and Synthesis: The most promising candidates identified by the AI are then synthesized and experimentally validated, dramatically reducing the time and resources required for catalyst development.

AI can also aid in predicting reaction outcomes and optimizing reaction conditions. By analyzing vast parameter spaces, machine learning models can suggest the ideal solvent, temperature, and reactant concentrations to maximize the yield and selectivity for a given proline-catalyzed transformation. mdpi.com This data-driven approach is expected to uncover non-intuitive catalyst designs and reaction pathways, pushing the boundaries of what is possible in organocatalysis.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (S)-4-(Pyrrolidin-2-yl)benzoic acid hydrochloride, and how can reaction conditions be optimized?

- The compound is typically synthesized via cyclization or condensation reactions. For example, refluxing intermediates with reagents like thionyl chloride (SOCl₂) can introduce the hydrochloride moiety . Reaction optimization may involve adjusting solvent polarity (e.g., chloroform vs. methanol) and temperature to enhance yield and enantiomeric purity. Monitoring via thin-layer chromatography (TLC) ensures reaction completion .

Q. Which analytical techniques are critical for confirming the identity and purity of this compound?

- HPLC (High-Performance Liquid Chromatography) and TLC are standard for purity assessment, with UV detection for benzoic acid derivatives . NMR (¹H/¹³C) and FTIR verify structural integrity, particularly the pyrrolidine ring and carboxylic acid groups. Mass spectrometry (MS) confirms molecular weight, with ESI-MS preferred for hydrochloride salts due to ionization efficiency .

Q. How should this compound be stored to maintain stability in laboratory settings?

- Store in airtight containers under inert gas (e.g., argon) at –20°C to prevent hydrolysis of the hydrochloride salt. Desiccants (e.g., silica gel) mitigate moisture absorption, which can degrade the pyrrolidine ring .

Advanced Research Questions

Q. How can crystallographic data inconsistencies arise during structural elucidation, and what refinement strategies resolve them?

- Discrepancies may stem from twinning, disorder in the pyrrolidine ring, or poor diffraction quality. Use SHELXL for robust refinement, applying restraints for flexible moieties (e.g., pyrrolidine) and testing for twinning via the BASF parameter . High-resolution data (>1.0 Å) improves electron density maps for accurate atomic positioning .

Q. What methodologies address contradictions between spectroscopic and computational data for this compound?

- Cross-validate experimental NMR shifts with DFT (Density Functional Theory) calculations (e.g., B3LYP/6-311+G(d,p)). Discrepancies in aromatic proton shifts may arise from solvent effects or protonation state differences. Adjust computational models to include explicit solvent molecules or counterions .

Q. How can enantiomeric purity be ensured during synthesis, and what chiral separation techniques are effective?

- Use chiral auxiliaries or catalysts (e.g., L-proline derivatives) during synthesis. For separation, chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) resolves enantiomers. Polarimetric analysis post-purification quantifies optical rotation, with [α]D²⁵ values compared to literature .

Safety and Compliance

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.